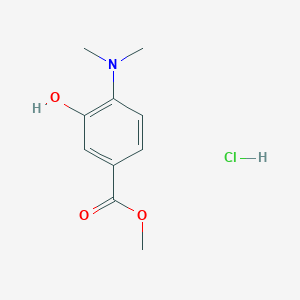

Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3;/h4-6,12H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKWTLFIPDOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride typically involves the esterification of 4-(dimethylamino)-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(dimethylamino)-3-oxobenzoate.

Reduction: Formation of 4-(dimethylamino)-3-hydroxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride is primarily recognized for its analgesic properties. Research indicates that compounds with similar structures have demonstrated significant efficacy in pain management. For instance, a study identified a related compound as a potent analgesic with effective dosages in various pain models, suggesting that methyl derivatives may share similar therapeutic effects .

Case Study: Analgesic Efficacy

- Study Design : The efficacy of the compound was evaluated using hot plate and antiwrithing models.

- Results : The compound exhibited ED50 values of 0.54 mg/kg and 0.021 mg/kg, indicating strong analgesic potential.

- Mechanism : The analgesic effect was linked to activation of the μ-opioid receptor, a common target for pain relief medications.

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its role in the development of sulfonylurea herbicides has been well-documented.

Case Study: Herbicide Development

- Compound : Tribenuron-methyl, derived from this compound.

- Mechanism : It inhibits the biosynthesis of essential amino acids in plants, effectively controlling weed growth.

- Efficacy : Demonstrated low toxicity to crops and a short residual period in soil, making it suitable for use in various agricultural settings.

Chemical Synthesis

The compound is utilized as a reagent in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for producing other complex molecules.

Synthesis Methodologies

- Reactions : Common reactions include esterification and amination, allowing for the formation of diverse chemical entities.

- Environmental Considerations : Methods employing ionic liquids as solvents have been developed to enhance efficiency and reduce waste during synthesis .

Biochemical Research

In biochemical contexts, this compound acts as a non-ionic organic buffering agent. It is particularly useful in cell culture applications where maintaining specific pH levels is critical.

Buffering Capacity

- pH Range : Effective within a pH range of 6 to 8.5.

- Applications : Used in various biological assays and experiments requiring stable pH conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Analgesic development | Potent analgesic effects linked to μ-opioid receptors |

| Agriculture | Herbicide synthesis | Effective against broadleaf weeds with low toxicity |

| Chemical Synthesis | Organic synthesis | Versatile reagent with eco-friendly methodologies |

| Biochemical Research | Buffering agent | Maintains stable pH in cell cultures |

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Methyl Hydroxybenzoates

- Methyl 2-hydroxybenzoate, methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate () lack the dimethylamino group but share the methyl ester and hydroxyl substituents. These analogs exhibit lower basicity and altered solubility profiles due to the absence of the tertiary amine.

Dimethylamino-Substituted Benzoates

- Methyl 4-(((4-(dimethylamino)phenyl)sulfonamido)methyl)benzoate () contains a sulfonamido-linked dimethylamino group, increasing molecular weight (C21H19O3+) and altering steric hindrance compared to the target compound.

- 4-[(Dimethylamino)methyl]-2,6-dimethylphenol hydrochloride () features a dimethylaminomethyl group and phenolic hydroxyls. Its melting point (235.5°C) and molecular weight (215.72 g/mol) differ significantly due to the absence of an ester group .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-(dimethylamino)-3-hydroxybenzoate; hydrochloride* | ~245.7 (estimated) | Not reported | High in polar solvents (HCl salt) | Dimethylamino, hydroxyl, methyl ester |

| Methyl 4-(acetylamino)-3-aminobenzoate hydrochloride (CAS 170447-82-2) | 244.68 | Not reported | Moderate (amide vs. ester) | Acetylamino, amino, methyl ester |

| 4-[(Dimethylamino)methyl]-2,6-dimethylphenol hydrochloride | 215.72 | 235.5 | Low in nonpolar solvents | Dimethylaminomethyl, phenol |

| Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride (CAS 95696-19-8) | 375.86 | Not reported | Lipophilic (benzofuran core) | Dimethylaminomethyl, benzofuran, ester |

*Estimated based on molecular formula (C10H14ClNO3).

Biological Activity

Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride, also known as DMAB (dimethylamino 4-hydroxybenzoate), is a compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

The biological activity of DMAB is primarily attributed to its structural components, particularly the dimethylamino and hydroxyl groups. These functional groups facilitate interactions with various molecular targets:

- Enzyme Interaction : The dimethylamino group can engage with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

- Hydrogen Bonding : The hydroxyl group enhances binding affinity through hydrogen bonding, which is crucial for the compound's specificity towards biological targets.

Biological Effects

Research indicates that DMAB exhibits several biological activities, including:

- Antimicrobial Activity : DMAB has shown potential as an antimicrobial agent. Its derivatives have been evaluated for efficacy against resistant bacterial strains, highlighting its role in the search for new antimicrobial compounds .

- Enzyme Inhibition : Studies suggest that DMAB can act as an inhibitor of butyrylcholinesterase (BChE), a target in Alzheimer's disease research. In vitro assays demonstrated that certain derivatives exhibit improved BChE inhibitory activity, which may be beneficial in neuroprotective applications .

- Cell Viability Improvement : DMAB derivatives have been tested for their ability to enhance cell viability in models of neurodegeneration. For instance, one study reported that a derivative increased cell viability significantly compared to controls in Aβ-induced toxicity assays .

Table 1: Summary of Key Studies on DMAB

Notable Research Findings

- Antimicrobial Properties : A study synthesized various DMAB derivatives and evaluated their antimicrobial effectiveness against multiple bacterial strains. The results indicated significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

- Neuroprotective Applications : Research focusing on Alzheimer's disease highlighted the compound's ability to inhibit BChE selectively. The study utilized molecular docking and kinetic analysis to demonstrate that specific derivatives not only inhibited BChE but also provided protective effects against neurotoxic agents in neuronal cell models .

- Inhibition Studies : Another investigation into the competitive inhibition of biotin-dependent enzymes revealed that DMAB derivatives could modulate enzyme activity effectively, suggesting a broader application in biochemical research and drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 4-(dimethylamino)-3-hydroxybenzoate hydrochloride?

- Methodological Answer : Begin with a methyl benzoate precursor. Introduce the dimethylamino group via nucleophilic substitution using dimethylamine hydrochloride under basic conditions (e.g., NaHCO₃). Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How can the structure of this compound be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ 2.8–3.2 ppm), and methoxy/hydroxy protons. Compare with PubChem data for analogous benzoate derivatives .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹), hydroxyl O-H (~3200 cm⁻¹), and dimethylamino N-H (~2800 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ matching the molecular formula (C₁₀H₁₄ClNO₃) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Hydrochloride salts typically exhibit high solubility in polar solvents (water, methanol, ethanol) due to ionic interactions. Conduct saturation solubility tests: dissolve 10 mg in 1 mL solvent at 25°C, filter, and quantify via UV-Vis. Expect low solubility in non-polar solvents (hexane, diethyl ether) .

Advanced Research Questions

Q. How can reaction yields be optimized when side reactions compete during synthesis?

- Methodological Answer :

- Temperature Control : Maintain ≤60°C to avoid decomposition of the dimethylamino group.

- Protecting Groups : Use TBDMS for the hydroxyl group to prevent oxidation.

- Stoichiometry : Optimize dimethylamine hydrochloride:benzoate precursor ratio (e.g., 1.2:1) via DOE (Design of Experiments).

- Monitoring : Track reaction progress via LC-MS to detect intermediates and adjust conditions dynamically .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities >0.1%.

- Protonation States : Hydrochloride salts may exhibit pH-dependent tautomerism. Analyze in DMSO-d₆ (neutral) vs. D₂O (protonated) to identify shifts.

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Storage Conditions : Airtight containers with desiccants (silica gel) at –20°C. Avoid light (use amber vials).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., hydrolyzed benzoic acid) indicate moisture sensitivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

- Methodological Answer :

- Calibration : Verify equipment (DSC vs. capillary method) and heating rate (1–2°C/min).

- Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate polymorphs.

- Hydration State : TGA analysis to detect hydrate formation, which lowers observed melting points .

Experimental Design Considerations

Q. What analytical methods validate synthetic intermediates with structural similarity?

- Methodological Answer :

- HRMS : Confirm exact mass (±5 ppm) for intermediates like 4-amino-3-hydroxybenzoate.

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (if applicable).

- Comparative Chromatography : Use retention time alignment with reference standards from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.